molecular formula C17H19NO4 B14170497 N-cyclopentyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide CAS No. 446834-78-2

N-cyclopentyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide

Katalognummer: B14170497
CAS-Nummer: 446834-78-2
Molekulargewicht: 301.34 g/mol
InChI-Schlüssel: XTOJWOBUZUCTGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide typically involves the reaction of 4-methyl-2-oxochromen-7-yl derivatives with cyclopentylamine. The reaction is carried out under controlled conditions, often involving the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclopentyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted chromen derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-cyclopentyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects. Additionally, its antioxidant properties can be attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-cyclopentyl-2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetamide
  • N-cyclopentyl-2-(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetohydrazide

Uniqueness

N-cyclopentyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide is unique due to its specific structural features, which confer distinct biological and chemical properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and efficacy in various applications .

Eigenschaften

CAS-Nummer

446834-78-2

Molekularformel

C17H19NO4

Molekulargewicht

301.34 g/mol

IUPAC-Name

N-cyclopentyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C17H19NO4/c1-11-8-17(20)22-15-9-13(6-7-14(11)15)21-10-16(19)18-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,18,19)

InChI-Schlüssel

XTOJWOBUZUCTGY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3CCCC3

Löslichkeit

22.9 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.